
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid is a boronic acid derivative that features a pyridine ring substituted with an amino group, a hydroxymethyl group, and a boronic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the directed ortho-metalation (DoM) of pyridine derivatives followed by borylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The amino and hydroxymethyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the amino and hydroxymethyl groups.
6-Aminopyridin-3-ylboronic acid: Similar structure but lacks the hydroxymethyl group.
4-Pyridinylboronic acid: Similar structure but with different substitution pattern.
Uniqueness
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and related fields.
Propiedades
Fórmula molecular |
C6H9BN2O3 |
|---|---|
Peso molecular |
167.96 g/mol |
Nombre IUPAC |
[6-amino-5-(hydroxymethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c8-6-4(3-10)1-5(2-9-6)7(11)12/h1-2,10-12H,3H2,(H2,8,9) |
Clave InChI |
CBQQBCJKDLKTTI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)N)CO)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)
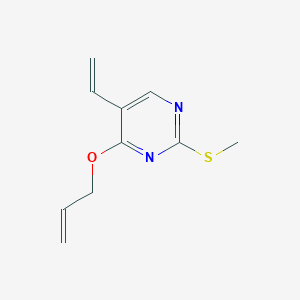

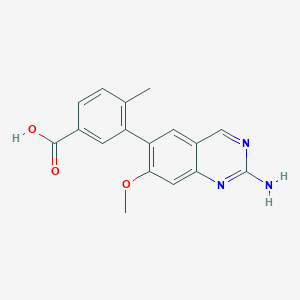
![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)


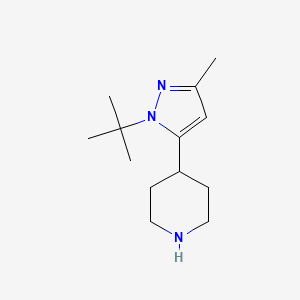
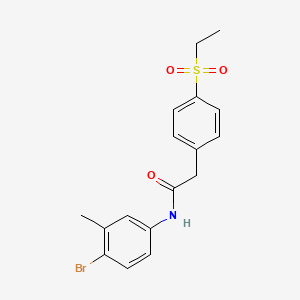

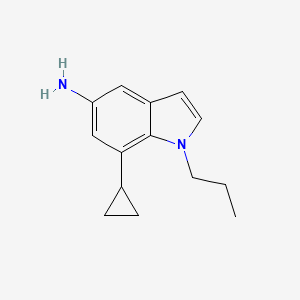
![3-[(2,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B13872756.png)

